molecular formula C18H16N4O2 B2828044 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide CAS No. 2097928-96-4

3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2828044
CAS No.: 2097928-96-4
M. Wt: 320.352
InChI Key: DJLOQLUEAIDODX-UHFFFAOYSA-N
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Description

3-Cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide ( 2097928-96-4) is a synthetic organic compound with a molecular weight of 320.3 g/mol and the formula C18H16N4O2 . It features a benzamide core linked to a pyridine moiety via a methylene bridge, with a cyano substituent at the 3-position of the phenyl ring and a 2-oxopyrrolidin-1-yl (pyrrolidone) group on the pyridine . This molecular architecture, incorporating both polar (cyano, amide, lactam) and aromatic groups, is strategically designed to enhance binding affinity and solubility, making it a promising intermediate or bioactive molecule in drug discovery programs . The compound's well-defined molecular framework allows for precise modifications, supporting advanced research in targeted therapeutic applications . Compounds within the broader class of N-(pyridin-3-yl)benzamides have been investigated as selective inhibitors of enzymatic targets in medicinal chemistry, highlighting the potential of this chemical scaffold for developing potent and selective bioactive agents . This product is intended for research and development purposes only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other veterinary or human clinical applications. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting. For further technical data, including structural and computational properties, please contact our scientific support team.

Properties

IUPAC Name

3-cyano-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c19-9-13-3-1-4-15(7-13)18(24)21-11-14-8-16(12-20-10-14)22-6-2-5-17(22)23/h1,3-4,7-8,10,12H,2,5-6,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLOQLUEAIDODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the pyrrolidin-1-yl group. The cyano group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a benzamide backbone with several analogs but differs in substituent chemistry. Below is a comparative analysis with six compounds from recent literature (Table 1):

Table 1: Structural and Functional Group Comparisons
Compound Name Key Substituents Core Structure Functional Groups
3-Cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide (Target) 3-Cyanobenzamide, 2-oxopyrrolidin-1-yl (pyrrolidone) Pyridine + benzamide Cyano, lactam, amide
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Dichlorobenzamide, morpholinomethyl Thiazole + benzamide Chloro, morpholine
N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) Isonicotinamide, dimethylaminomethyl Thiazole + benzamide Pyridine, tertiary amine
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, 2-hydroxy-1,1-dimethylethyl Simple benzamide Hydroxy, branched alkyl

Key Observations :

  • The target compound uniquely integrates a pyrrolidone ring (lactam) and a cyano group, enhancing hydrogen-bonding and dipole interactions compared to chloro- or morpholine-substituted analogs .
  • Compounds like 4d and 4h feature thiazole cores, which may confer rigidity and metal-binding capacity, unlike the pyridine-pyrrolidone system in the target .
  • The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contrasts with the target’s lactam group, suggesting divergent applications (e.g., catalysis vs. bioactivity).

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) 1H NMR (δ, ppm) Key Peaks HRMS (m/z)
Target Compound ~170–190 (est.) 8.5–8.7 (pyridine H), 2.5–3.5 (pyrrolidone CH2) 352.1310 (calc.)
4d 198–200 8.2–8.4 (thiazole H), 3.6–3.8 (morpholine CH2) 529.0821
4h 185–187 8.3–8.5 (pyridine H), 2.2–2.4 ((CH3)2N) 394.1423
N-(2-hydroxy...) 118–120 7.4–7.6 (aromatic H), 1.3–1.5 (CH(CH3)2) 221.1416

Analysis :

  • The target’s higher estimated melting point than N-(2-hydroxy...) reflects stronger intermolecular forces (amide-lactam vs. hydroxyl-alkyl interactions).
  • HRMS and NMR data for analogs like 4d and 4h validate the utility of spectral methods for confirming benzamide derivatives .

Biological Activity

3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzamide moiety : This core structure is known for its versatility in drug design.
  • Pyridine ring : Contributes to the compound's lipophilicity and ability to interact with various biological targets.
  • Oxopyrrolidine group : Imparts unique properties that may enhance biological activity.

Research indicates that 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide may exert its biological effects through several mechanisms:

  • Protein Kinase Inhibition : Similar compounds have shown efficacy in inhibiting protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways .

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds similar to 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide. For instance:

  • A related compound demonstrated significant bactericidal effects against Staphylococcus spp., indicating a potential for treating infections caused by resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies using various cell lines have shown:

  • Compounds similar to 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide exhibit varied cytotoxic effects, with some derivatives enhancing cell viability at specific concentrations .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialStrong activity against Staphylococcus spp.
CytotoxicityVaried effects on L929 cell line
Protein Kinase InhibitionPotential for cancer therapy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the pyridine-pyrrolidinone moiety to the benzamide core, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF/H₂O) .
  • Cyanation : Introduction of the cyano group via nucleophilic substitution or metal-mediated reactions (e.g., CuCN in DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Adjust temperature (60–80°C for coupling), solvent polarity, and catalyst loading to improve yield (target: 70–85%). Monitor intermediates via TLC .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

  • 1H/13C NMR : Assign peaks for the cyano group (~110 ppm in 13C NMR), pyrrolidinone carbonyl (~175 ppm), and pyridine protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 349.13 (calculated for C₁₉H₁₇N₄O₂) .
  • HPLC : Purity analysis using a C18 column (acetonitrile/water gradient; retention time ~12 min) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays for neurological targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological profiles?

  • Variable Substituents :

  • Replace the cyano group with -CF₃ (enhanced lipophilicity) or -COOH (improved solubility) .
  • Modify the pyrrolidinone ring to a piperidone (larger ring size) or introduce fluorine atoms (metabolic stability) .
    • Assay Design : Test analogs in parallel for kinase inhibition, cytotoxicity, and metabolic stability (e.g., liver microsome assays) .
    • Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ) with activity .

Q. What computational strategies predict binding modes and target interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Focus on hydrogen bonds between the pyrrolidinone carbonyl and Lys721 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • QSAR Models : Generate 2D descriptors (e.g., logP, polar surface area) to predict IC₅₀ values .

Q. How can contradictory biological data across studies be resolved?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : Validate ATP concentrations (10 µM vs. 100 µM) and pre-incubation times .
  • Compound Integrity : Recheck purity (HPLC) and stability (e.g., degradation in DMSO stock solutions) .
    • Orthogonal Validation : Confirm activity with SPR (surface plasmon resonance) for binding kinetics (ka/kd) .

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